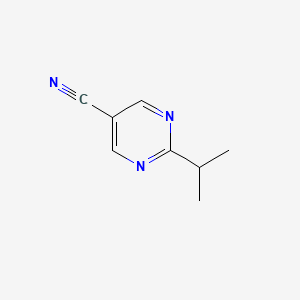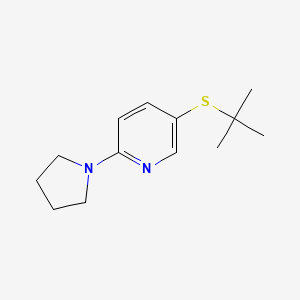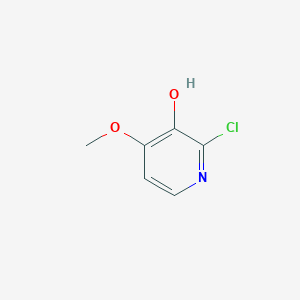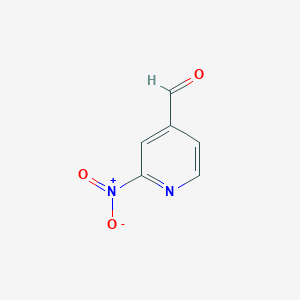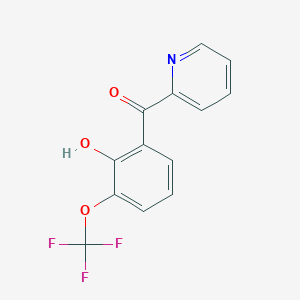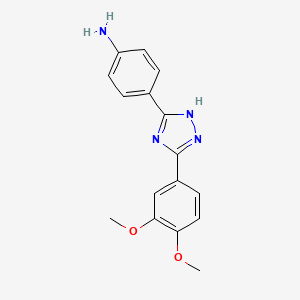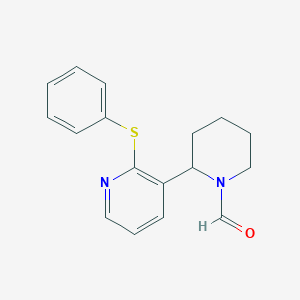
2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridine and phenylthio groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary, but common reagents include halides and nucleophiles.
Major Products Formed: The products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity, which can lead to various biological effects.
Comparación Con Compuestos Similares
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Piperidine Derivatives: Compounds with variations in the piperidine ring structure.
Phenylthio Compounds: Molecules containing the phenylthio group but differing in other structural aspects.
Uniqueness: 2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of the piperidine, pyridine, and phenylthio groups. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C17H18N2OS |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-(2-phenylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C17H18N2OS/c20-13-19-12-5-4-10-16(19)15-9-6-11-18-17(15)21-14-7-2-1-3-8-14/h1-3,6-9,11,13,16H,4-5,10,12H2 |
Clave InChI |
XQDQVDRCIPLOBW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C2=C(N=CC=C2)SC3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11812090.png)
![(4'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B11812098.png)

